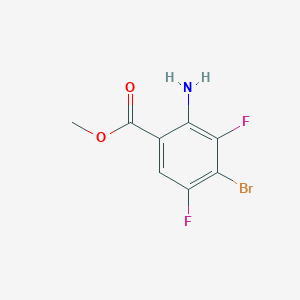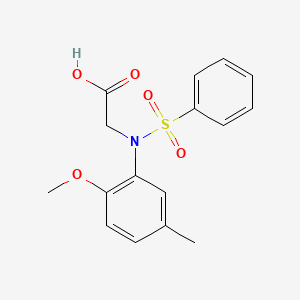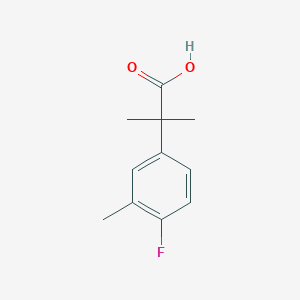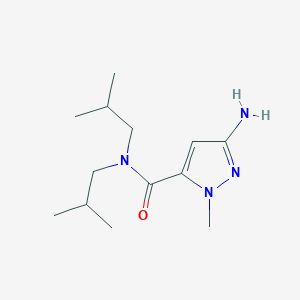
N-(4-Cyanooxan-4-yl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CTB-201 is a synthetic compound that belongs to the class of thiazole-based molecules. It was first synthesized by a group of researchers led by Dr. Jian Jin at Mount Sinai School of Medicine in New York. The compound has been shown to have potential therapeutic properties for a variety of diseases, including cancer and neurodegenerative disorders. In recent years, several studies have been conducted to investigate the various aspects of CTB-201, and the results have been promising.
Mécanisme D'action
The mechanism of action of CTB-201 is not fully understood, but it is believed to work by inhibiting the activity of a protein called HSP90. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many proteins, including those that are involved in cancer and neurodegenerative disorders. By inhibiting the activity of HSP90, CTB-201 can disrupt the function of these proteins, leading to the inhibition of cancer cell growth and neuroprotection.
Biochemical and Physiological Effects:
CTB-201 has been found to have several biochemical and physiological effects. In cancer research, CTB-201 has been shown to inhibit the activity of various signaling pathways that are involved in cancer cell growth and survival. In neurodegenerative disorder research, CTB-201 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CTB-201 has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CTB-201 for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CTB-201 has been found to have low toxicity, making it a safe compound to work with in the lab. However, one of the limitations of CTB-201 is its relatively low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on CTB-201. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic properties of CTB-201 for other diseases, such as inflammatory diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of CTB-201 and its potential side effects.
In conclusion, CTB-201 is a synthetic compound that has potential therapeutic properties for a variety of diseases, including cancer and neurodegenerative disorders. Its mechanism of action involves the inhibition of HSP90, a chaperone protein that plays a crucial role in the folding and stabilization of many proteins. CTB-201 has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While there are some limitations to working with CTB-201 in the lab, its high purity and low toxicity make it a promising compound for scientific research. Further studies are needed to fully understand the potential therapeutic properties of CTB-201 and its mechanism of action.
Méthodes De Synthèse
The synthesis of CTB-201 involves a multistep process that starts with the reaction of 4-cyanooxazole and 4-methyl-2-thiophenecarboxaldehyde in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with 2-mercaptothiazole to yield CTB-201. The overall yield of this process is around 45%, and the purity of the final product is greater than 98%.
Applications De Recherche Scientifique
CTB-201 has been shown to have potential therapeutic properties for a variety of diseases, including cancer and neurodegenerative disorders. In cancer research, CTB-201 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. In neurodegenerative disorder research, CTB-201 has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. Additionally, CTB-201 has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-12(22-14(17-10)11-3-2-8-21-11)13(19)18-15(9-16)4-6-20-7-5-15/h2-3,8H,4-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLXTTCRQMAUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Cyanooxan-4-yl)-4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2972526.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972528.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)
![4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972530.png)

![6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2972533.png)
![(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2972537.png)